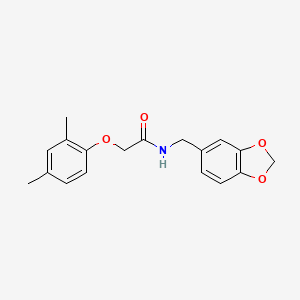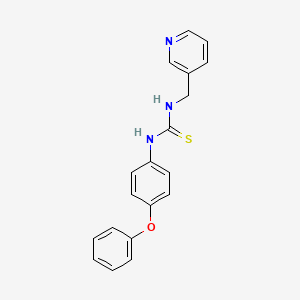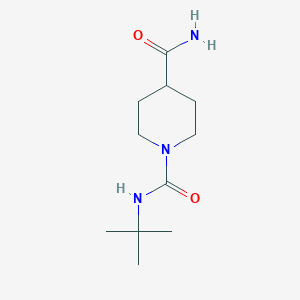
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique properties and potential for use in various fields of study.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide in lab experiments is its potential as a treatment for various diseases. This compound has anti-cancer properties and has shown potential as a treatment for neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop targeted treatments.
Orientations Futures
There are many future directions for the study of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide. One area of interest is in the development of targeted treatments for various diseases, such as cancer and neurological disorders. Another area of interest is in the study of its mechanism of action, which could lead to a better understanding of how this compound works and how it can be used to develop new treatments. Additionally, further studies could investigate the potential side effects and toxicity of this compound, which could help determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine. The resulting product is then treated with 3-methylaminoaniline to obtain the final compound. This method has been shown to be efficient and yields a high purity product.
Applications De Recherche Scientifique
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has shown potential for use in various scientific research applications. One area of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of interest is in the field of neuroscience. Studies have shown that 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can modulate the activity of certain neurotransmitters in the brain. This compound has been shown to have potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-6-4-3-5-8(9(6)15(17)18)10(16)12-11-14-13-7(2)19-11/h3-5H,1-2H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXUCVOWSCYDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)


![3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5778899.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)
![5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5778907.png)
![N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B5778914.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)



![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)